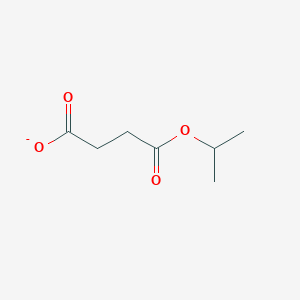![molecular formula C16H26CuO6 B12325472 Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is a copper complex with the molecular formula C12H18CuO6 and a molecular weight of 321.81 g/mol . This compound is known for its vibrant color and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- typically involves the reaction of copper(II) salts with 1,1-dimethylethyl 3-(oxo-kappaO)butanoate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced back to copper(I) complexes using suitable reducing agents.
Substitution: The ligand exchange reactions are common, where the 1,1-dimethylethyl 3-(oxo-kappaO)butanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Aplicaciones Científicas De Investigación
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can generate reactive oxygen species, leading to oxidative stress in cells, which is a key factor in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) ethylacetoacetate: Similar in structure but with different ligands.
Copper(II) acetylacetonate: Another copper complex with acetylacetonate ligands.
Uniqueness
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other copper complexes .
Propiedades
Fórmula molecular |
C16H26CuO6 |
|---|---|
Peso molecular |
377.92 g/mol |
Nombre IUPAC |
copper;tert-butyl 3-oxobutanoate |
InChI |
InChI=1S/2C8H13O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5H,1-4H3;/q2*-1;+2 |
Clave InChI |
VTPREFFRODJKCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)OC(C)(C)C.CC(=O)[CH-]C(=O)OC(C)(C)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
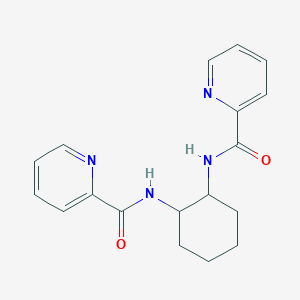

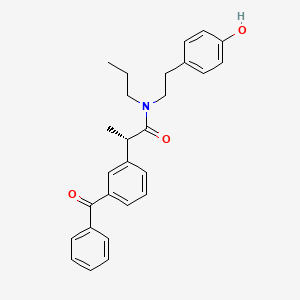
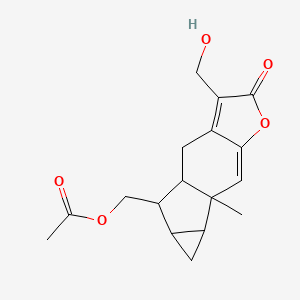
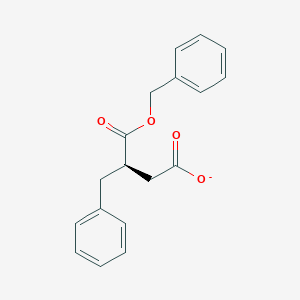
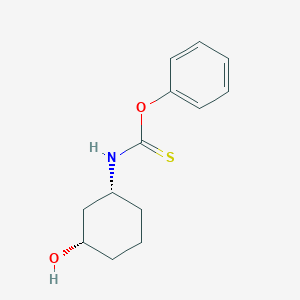
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
